molecular formula C18H21ClN4O4S2 B2928635 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1219217-93-2

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2928635
CAS No.: 1219217-93-2
M. Wt: 456.96
InChI Key: ZCUUIQHDHLLUHW-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-thiophene hybrid molecule with a dimethylaminoethyl side chain and a nitro substituent on the thiophene ring. Its structural complexity arises from the integration of multiple pharmacophores:

  • Nitrothiophene moiety: The 5-nitrothiophene-2-carboxamide unit may enhance electron-deficient properties, influencing redox activity or binding to biological targets .
  • Dimethylaminoethyl side chain: This tertiary amine group improves solubility via protonation under physiological conditions and may facilitate interactions with acidic residues in enzymes .

While specific data on its biological activity or pharmacokinetics are unavailable in the provided evidence, its structural analogs (e.g., thiazole-triazole hybrids) demonstrate anticancer and antimicrobial properties .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2.ClH/c1-11-5-6-12(26-4)15-16(11)28-18(19-15)21(10-9-20(2)3)17(23)13-7-8-14(27-13)22(24)25;/h5-8H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUIQHDHLLUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a benzamide structure with several functional groups, including:

  • Dimethylamino group : Enhances lipophilicity and may influence receptor interactions.
  • Methoxy and methyl substitutions : Potentially increase biological activity through electronic effects.
  • Nitrothiophene moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C21H26ClN3O2S
  • Molecular Weight : Approximately 452.0 g/mol

Inhibition of Histone Deacetylases (HDACs)

Preliminary studies indicate that this compound acts as an inhibitor of histone deacetylases (HDACs) , which play a crucial role in cancer therapy. HDAC inhibitors promote the acetylation of histones, leading to altered gene expression and potential apoptosis in cancer cells. This mechanism has been linked to various cancers, including breast and prostate cancer.

Antimicrobial Activity

Research has shown that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives with increased lipophilicity have demonstrated enhanced antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects , likely due to its ability to modulate neurotransmitter systems. Similar compounds have been reported to exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.

Neuropharmacological Potential

Given the presence of the dimethylamino group, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Study on Anticancer Activity

In a recent study evaluating various synthesized compounds for anticancer activity, N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide showed promising results against the MDA-MB-231 breast cancer cell line with an IC50 value indicating significant cytotoxicity. This suggests that further development could lead to effective cancer therapeutics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques, where each step is carefully controlled to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring the synthesis process .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with derivatives in the evidence, differing primarily in substituents and core heterocycles. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity
Target Compound Benzothiazole-thiophene 4-methoxy-7-methyl (benzothiazole); 5-nitro (thiophene); dimethylaminoethyl side chain Not reported in evidence (inferred: potential kinase inhibition or antimicrobial activity)
N-(2-(Diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride Benzothiazole-thiophene Lacks nitro group on thiophene; diethylaminoethyl side chain Solubility likely higher due to diethylamino group; reduced electron deficiency
N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide derivatives Benzothiazole-quinoline Quinoline core replaces thiophene; phenyl substituent IC₅₀ = 1.61–1.98 µg/mL (HepG-2 cells)
S-Alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ) Triazole-thiophene Fluorophenyl or phenyl groups; sulfonylbenzene linkages Antifungal and antibacterial activity reported

Substituent Impact :

  • Methoxy and Methyl Groups on Benzothiazole : The 4-methoxy-7-methyl configuration may improve metabolic stability over unsubstituted benzothiazoles by sterically blocking oxidative metabolism .
  • Dimethylaminoethyl vs. Diethylaminoethyl: The dimethyl variant offers a smaller steric profile, possibly favoring membrane permeability over the diethyl analog .
ADMET and Physicochemical Properties
  • LogP Predictions: The nitro group and dimethylaminoethyl chain likely lower logP compared to diethylamino analogs, improving aqueous solubility .
  • Metabolic Stability : The 4-methoxy group on benzothiazole may reduce CYP450-mediated oxidation, as seen in similar methoxy-substituted heterocycles .

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